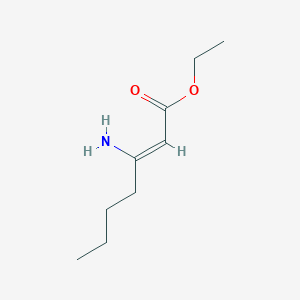
Ethyl3-aminohept-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl3-aminohept-2-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is a derivative of heptenoic acid, where the amino group is attached to the third carbon and the ethyl ester is formed at the second carbon of the heptenoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl3-aminohept-2-enoate can be synthesized through a multi-step process involving the following steps:
Formation of Heptenoic Acid: The starting material, heptenoic acid, can be prepared through the oxidation of heptene using potassium permanganate.
Amination: The heptenoic acid is then subjected to amination using ammonia or a primary amine under acidic conditions to introduce the amino group at the third carbon.
Esterification: The final step involves the esterification of the aminoheptenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactors where the above-mentioned reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl3-aminohept-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl3-aminohept-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acids and esters.
Medicine: Investigated for its potential therapeutic effects due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl3-aminohept-2-enoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release ethanol and the corresponding acid, which can further participate in metabolic pathways.
Comparación Con Compuestos Similares
Ethyl3-aminohept-2-enoate can be compared with other similar compounds such as:
Ethyl3-aminohex-2-enoate: Similar structure but with one less carbon in the chain.
Ethyl3-aminopent-2-enoate: Two carbons less in the chain.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
These compounds share similar chemical properties but differ in their physical properties and reactivity due to the variations in chain length and ester groups.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl (Z)-3-aminohept-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h7H,3-6,10H2,1-2H3/b8-7- |
Clave InChI |
SKOURRNNESBPHU-FPLPWBNLSA-N |
SMILES isomérico |
CCCC/C(=C/C(=O)OCC)/N |
SMILES canónico |
CCCCC(=CC(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13193993.png)
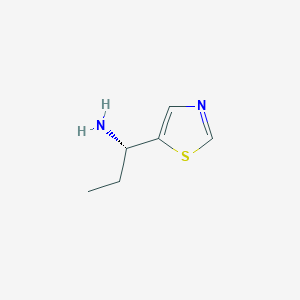
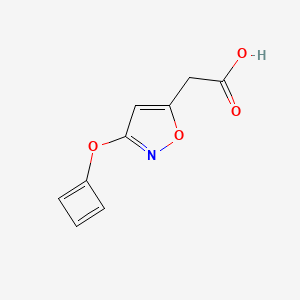
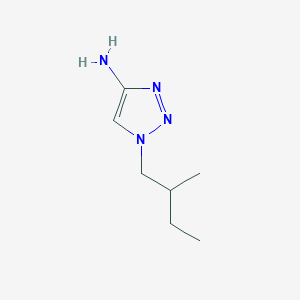
![Methyl 5-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13194008.png)
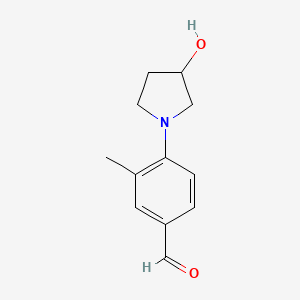


![3-[(2,5-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13194050.png)
![2-[5-(4-Fluorophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194053.png)

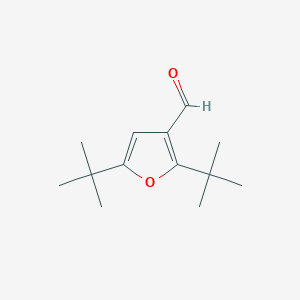
![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)

